2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one
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Description
2-(1H-indol-1-yl)-1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
A range of pyrimidine-azetidinone analogues has been synthesized and assessed for their antimicrobial and antituberculosis activities. These compounds were designed by condensing aromatic amines with N-phenylacetamide, followed by several chemical reactions to form the final azetidinone analogues. The synthesized compounds showed promising antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Antioxidant Activity
Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were synthesized to explore their potential as antioxidants. These derivatives were designed by combining indole and thiophene with various heterocycles, showing significant antioxidant activity, especially against ABTS. One of the candidates exhibited higher antioxidant activity than the reference standard, ascorbic acid (Aziz et al., 2021).
Antimicrobial Activity
A series of pyrimidino derivatives, incorporating indole and benzene nuclei, were synthesized and their antimicrobial activity was evaluated. The study concluded that combining indole and benzene nuclei in a single molecule exhibits synergistic effects in antimicrobial activity (Chauhan et al., 2017).
Molecular Docking Studies
The antimicrobial activity of newly synthesized N-ethyl-3-indolyl heterocycles was further analyzed through molecular docking studies. These compounds, particularly derivatives of 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one, showed high growth inhibition activities, which were supported by docking studies, indicating potential as effective antimicrobial agents (El-Sayed et al., 2016).
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(11-21-8-6-13-3-1-2-4-15(13)21)22-9-14(10-22)20-16-5-7-18-12-19-16/h1-8,12,14H,9-11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDIETQDMIYXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.